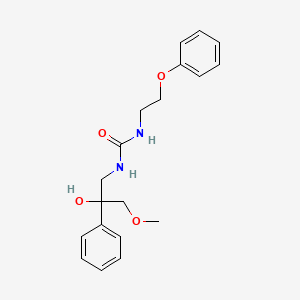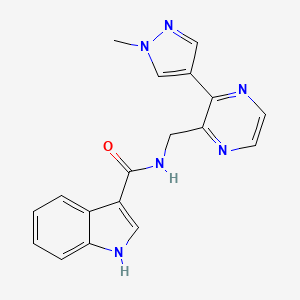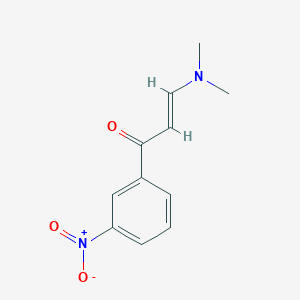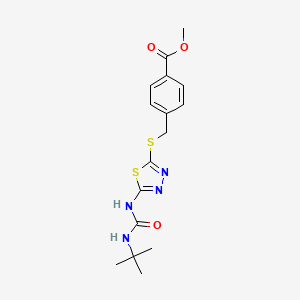![molecular formula C16H18N2O3S B2536490 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380084-79-5](/img/structure/B2536490.png)
4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine, also known as DPA-714, is a novel selective ligand for the translocator protein (TSPO) that has been gaining significant attention in scientific research. TSPO is a mitochondrial protein that is involved in various physiological processes, including steroid synthesis, apoptosis, and cellular energy metabolism. DPA-714 has shown promising results in the field of neuroscience and oncology due to its ability to selectively bind to TSPO and modulate its function.
作用机制
4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine selectively binds to TSPO, which is expressed on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria for steroid synthesis and is also involved in the regulation of apoptosis and cellular energy metabolism. 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been found to modulate the function of TSPO, leading to various physiological effects.
Biochemical and Physiological Effects:
4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been found to have various biochemical and physiological effects. In the brain, 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been shown to modulate microglial activation and reduce neuroinflammation. In cancer cells, 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been found to induce apoptosis and inhibit tumor growth.
实验室实验的优点和局限性
One of the main advantages of using 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high selectivity for TSPO. This allows for specific targeting of TSPO and modulation of its function. However, one limitation of using 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine is its relatively low binding affinity for TSPO compared to other ligands. This can make it difficult to achieve high signal-to-noise ratios in imaging studies.
未来方向
There are several future directions for the use of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in scientific research. One area of interest is the development of new TSPO ligands with higher binding affinity and selectivity. Another area of interest is the use of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in the study of neurodegenerative diseases and cancer. Additionally, there is potential for the use of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine in the development of new diagnostic and therapeutic tools for various diseases.
合成方法
The synthesis of 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine to form the intermediate compound 4-(3,4-dimethylphenylsulfonyl)pyridine. The intermediate compound is then reacted with (S)-3-azetidinol in the presence of a base to form the final product, 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine.
科学研究应用
4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in various fields of scientific research. In the field of neuroscience, 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has been found to be a useful tool for imaging neuroinflammation and microglial activation in the brain. This is particularly important in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuroinflammation is a key feature.
In oncology, 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine has shown potential as a diagnostic tool for the detection of various types of cancer. TSPO expression is known to be upregulated in many types of cancer, and 4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine can be used to image TSPO expression in tumors.
属性
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-3-4-16(9-13(12)2)22(19,20)18-10-15(11-18)21-14-5-7-17-8-6-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZAXUBNWOTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)

![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2536424.png)

![2-[[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2536426.png)
![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)